VCH-286

Description

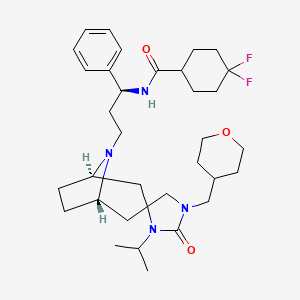

Structure

3D Structure

Properties

CAS No. |

891824-47-8 |

|---|---|

Molecular Formula |

C34H50F2N4O3 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1 |

InChI Key |

YZGXEGUSPLSQOJ-VUQZBIHUSA-N |

Isomeric SMILES |

CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

Canonical SMILES |

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VCH-286; VCH 286; VCH286 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Novel "-286" Compounds

Executive Summary: Initial inquiries into the discovery and development of VCH-286, a compound historically associated with HIV research, have revealed a significant lack of publicly available data, suggesting a discontinuation of its development. However, the "-286" designation is shared by two other notable compounds in active, albeit challenging, clinical development: FHD-286, a first-in-class BRG1/BRM inhibitor for oncology, and GSK2556286, a novel antitubercular agent. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols for FHD-286 and GSK2556286, which are likely the compounds of interest for researchers and drug development professionals.

This compound: A Discontinued HIV Candidate

This compound was a small-molecule CCR5 receptor antagonist under development for the treatment of HIV infections. The compound was originated by ViroChem Pharma, which was subsequently acquired by Vertex Pharmaceuticals in 2009. The last public update on this compound was in July 2016, noting a lack of recent development activity for its Phase I trial in Canada. Due to the limited available information, it is presumed that the development of this compound has been discontinued.

FHD-286: A First-in-Class BRG1/BRM Inhibitor in Oncology

Discovery and Development

FHD-286 was discovered and developed by Foghorn Therapeutics as a highly potent, selective, and orally bioavailable allosteric inhibitor of the dual ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2) of the BAF chromatin remodeling complex. The compound emerged from Foghorn's proprietary Gene Traffic Control® platform. Preclinical studies demonstrated its anti-tumor activity across a range of hematologic and solid tumors, including acute myeloid leukemia (AML) and uveal melanoma.

FHD-286 advanced into Phase I clinical trials for metastatic uveal melanoma (NCT04879017) and relapsed/refractory AML and myelodysplastic syndrome (MDS) (NCT04891757). However, Foghorn Therapeutics has since announced the discontinuation of monotherapy development for metastatic uveal melanoma and AML.

Mechanism of Action

FHD-286 targets the mutually exclusive ATPase subunits of the mSWI/SNF (BAF) chromatin remodeling complex, BRG1 and BRM. By inhibiting the ATPase activity of these subunits, FHD-286 disrupts chromatin remodeling and gene expression, leading to the downregulation of oncogenic pathways and subsequent inhibition of tumor cell proliferation. In preclinical AML models, FHD-286 has been shown to overcome differentiation block and induce differentiation.

Quantitative Data

Table 1: Preclinical Efficacy of FHD-286 in AML Xenograft Model

| Treatment Group | Tumor Volume Change | Survival Benefit |

| Vehicle | Progressive Growth | - |

| FHD-286 | Dose-dependent regression | Significant |

Table 2: Clinical Activity of FHD-286 in Metastatic Uveal Melanoma (NCT04879017)

| Response | Number of Patients |

| Durable Partial Response | 1 |

| Stable Disease | 9 |

Table 3: Phase I Study of FHD-286 in R/R AML/MDS (NCT04891757) - Safety Profile

| Adverse Event (Any Grade) | Frequency |

| Dry Mouth | 27.5% |

| Increased Alanine Aminotransferase | 20% |

| Serious Adverse Event | Frequency |

| Differentiation Syndrome | 10% |

Experimental Protocols

a. In Vitro Cell Line Proliferation Assay:

-

Cell Lines: A diverse panel of cancer cell lines, including hematopoietic cancer cell lines.

-

Method: Cells were plated in 1536-well plates. After 24 hours, compounds were added using a pintool transfer. Cell viability was assessed after 5 days of incubation using CellTiter-Glo (Promega).

-

Analysis: IC50 values were determined from the dose-response curves.

b. Western Blot Analysis:

-

Sample Preparation: Cells were treated with FHD-286 or DMSO for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Procedure: Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and incubated with primary antibodies against BRG1, BRM, and other proteins of interest, followed by HRP-conjugated secondary antibodies.

-

Detection: Bands were visualized using an enhanced chemiluminescence detection system.

c. In Vivo AML Xenograft Model:

-

Animal Model: Immunocompromised mice (e.g., NSG mice).

-

Procedure: Mice were inoculated with human AML cells (e.g., MOLM-13). Once tumors were established, mice were randomized to receive vehicle or FHD-286 orally at various doses and schedules.

-

Endpoints: Tumor volume was measured regularly. Survival was monitored. Pharmacodynamic markers were assessed in tumor and surrogate tissues.

d. Clinical Trial Protocol (NCT04891757 - R/R AML/MDS):

-

Study Design: Phase 1, multicenter, open-label, dose-escalation study.

-

Patient Population: Adults with relapsed or refractory AML or MDS who have failed standard therapies.

-

Treatment: FHD-286 administered orally once daily in 28-day cycles.

-

Primary Objective: To assess the safety and tolerability of FHD-286 and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

-

Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.

GSK2556286 (GSK-286): A Novel Antitubercular Agent

Discovery and Development

GSK2556286 (also known as GSK-286) was identified through a high-throughput screening campaign of compounds that inhibit the intracellular growth of Mycobacterium tuberculosis (Mtb) within macrophages. It is a novel chemical entity with a unique mechanism of action related to cholesterol catabolism. Preclinical studies in various animal models demonstrated its efficacy in reducing bacterial load and relapse rates, suggesting its potential to shorten tuberculosis treatment regimens. A Phase I clinical trial (NCT04472897) was initiated to evaluate its safety and pharmacokinetics in healthy volunteers, but the study was terminated based on pre-defined stopping criteria.

Mechanism of Action

GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis. This agonistic activity leads to a significant increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels, in turn, inhibit the catabolism of cholesterol, a crucial carbon source for Mtb during infection. The precise downstream mechanism by which cAMP inhibits cholesterol utilization is still under investigation but is known to be independent of the N-acetyltransferase MtPat.

Quantitative Data

Table 4: In Vitro Activity of GSK2556286

| Parameter | Value |

| Intramacrophage IC50 | < 0.1 µM |

| Extracellular MIC (H37Rv) | > 10 µM |

| Intracellular cAMP increase | ~50-fold |

Table 5: Preclinical Efficacy of GSK2556286 in Mouse Models

| Animal Model | Efficacy Endpoint | Result |

| BALB/c mice | Reduction in relapse rates | Significant |

| Various species (mice, rabbits, monkeys) | In vivo activity | Demonstrated |

Experimental Protocols

a. Intramacrophage Activity Assay:

-

Cell Line: Human macrophage-like cells (e.g., THP-1).

-

Procedure: Macrophages are infected with Mtb. After phagocytosis, extracellular bacteria are removed. The infected cells are then treated with serial dilutions of GSK2556286.

-

Endpoint: After a set incubation period, macrophage viability or intracellular bacterial load (e.g., by CFU counting or reporter strain analysis) is measured to determine the IC50.

b. Measurement of Intracellular cAMP:

-

Bacterial Culture: Mtb is grown in a suitable medium (e.g., 7H9 broth).

-

Treatment: The bacterial culture is treated with GSK2556286 or a vehicle control for a specified duration.

-

Extraction: Bacteria are harvested, and intracellular metabolites are extracted (e.g., using a cold solvent extraction method).

-

Quantification: cAMP levels in the extracts are quantified using a competitive enzyme immunoassay (EIA) kit or by LC-MS/MS.

c. Mouse Efficacy Studies:

-

Animal Model: BALB/c or C3HeB/FeJ mice are commonly used for TB studies.

-

Infection: Mice are infected with a low-dose aerosol of Mtb to establish a chronic infection.

-

Treatment: After a specified period to allow for infection establishment, mice are treated with GSK2556286, either as a monotherapy or in combination with other anti-TB drugs, administered orally.

-

Endpoints: At various time points, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on agar plates and counting colony-forming units (CFUs). Relapse is assessed by extending the study duration after treatment cessation.

d. Clinical Trial Protocol (NCT04472897 - Healthy Volunteers):

-

Study Design: Randomized, double-blind, placebo-controlled, first-in-human, single and multiple ascending dose study.

-

Participant Population: Healthy adult volunteers.

-

Treatment: Single and repeat oral doses of GSK2556286 or placebo. The study also included a food-effect cohort.

-

Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of GSK2556286.

VCH-286: A Technical Whitepaper on the Potent CCR5 Antagonist for HIV-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCH-286 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus type 1 (HIV-1). Developed originally by ViroChem Pharma and later acquired by Vertex Pharmaceuticals, this compound has demonstrated significant in vitro anti-HIV-1 activity and has undergone Phase I clinical evaluation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, designed to serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4,4-difluoro-N-((1S)-3-((1S,5R)-3'-isopropyl-2'-oxo-1'-(tetrahydropyran-4-ylmethyl)spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl)-1-phenyl-propyl)cyclohexanecarboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₀F₂N₄O₃ | [1] |

| Molecular Weight | 600.78 g/mol | [1] |

| CAS Number | 891824-47-8 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| SMILES | CC(C)N1C(=O)N(CC2CCOCC2)C[C@]31C[C@@H]4CC--INVALID-LINK--N4CC--INVALID-LINK--NC(=O)C6CCC(CC6)(F)F | [1] |

| InChI | InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33-/m0/s1 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-HIV-1 effect by acting as a non-competitive allosteric antagonist of the CCR5 receptor. The entry of R5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4, on the surface of target cells, such as T-lymphocytes and macrophages. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event stabilizes a conformation of the receptor that is unable to interact with gp120, thereby preventing the crucial gp120-CCR5 binding step and effectively blocking viral entry into the host cell. It is important to note that the signaling function of the CCR5 receptor in response to its natural chemokine ligands is not required for its role as an HIV-1 co-receptor.

Biological Activity and Efficacy

This compound has demonstrated potent in vitro activity against different strains of HIV-1. The primary method for evaluating its efficacy is through cell-based assays that measure the inhibition of viral replication.

In Vitro Anti-HIV-1 Activity

The inhibitory activity of this compound was assessed using a dose-response inhibitory assay against both a laboratory-adapted strain (HIV-1BAL) and a clinical isolate (HIV-1CC1/85) of R5-tropic HIV-1. The efficacy was quantified by measuring the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.

| HIV-1 Strain | IC₅₀ (nM) |

| HIV-1BAL | 0.54 |

| HIV-1CC1/85 | 0.34 |

Data from El-Far et al., 2014.

Combination Antiviral Activity

Studies have also investigated the interaction of this compound with other classes of antiretroviral drugs. These combination studies are crucial for understanding the potential role of this compound in combination antiretroviral therapy (cART). The results, interpreted using the combination index (CI), have shown that this compound can act synergistically with some antiretrovirals, while displaying antagonistic effects with others, particularly with other CCR5 inhibitors.

Experimental Protocols

Anti-HIV-1 p24 Antigen Capture ELISA

This assay is a cornerstone for quantifying the in vitro efficacy of anti-HIV-1 compounds by measuring the amount of the viral core protein p24 in the supernatant of infected cell cultures.

Objective: To determine the concentration of an anti-HIV-1 agent (e.g., this compound) that inhibits viral replication by 50% (IC₅₀).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell stimulation

-

R5-tropic HIV-1 viral stocks (e.g., HIV-1BAL, HIV-1CC1/85)

-

This compound and other control compounds

-

96-well microtiter plates

-

Commercially available HIV-1 p24 Antigen Capture ELISA kit (containing capture antibody-coated plates, detector antibody, standards, and substrate)

-

Plate reader

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 3 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

After stimulation, wash the cells and culture them in medium containing IL-2 to maintain T-cell proliferation.

-

-

Infection and Treatment:

-

Seed the stimulated PBMCs in 96-well plates.

-

Prepare serial dilutions of this compound and control drugs.

-

Pre-incubate the cells with the different drug concentrations for a specified period (e.g., 1-2 hours) at 37°C.

-

Infect the cells with a pre-titered amount of HIV-1 virus stock.

-

Incubate the infected and treated cells for a defined period, typically 7 days, at 37°C in a humidified incubator with 5% CO₂.

-

-

p24 Antigen Quantification (ELISA):

-

After the incubation period, centrifuge the plates to pellet the cells.

-

Carefully collect the culture supernatants.

-

Perform the p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions. This generally involves the following steps:

-

Adding the supernatants and p24 standards to the antibody-coated wells.

-

Incubating to allow p24 antigen to bind to the capture antibody.

-

Washing the wells to remove unbound material.

-

Adding a biotinylated detector antibody that binds to the captured p24.

-

Incubating and washing.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubating and washing.

-

Adding a chromogenic substrate (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known p24 standards.

-

Calculate the concentration of p24 in each experimental well by interpolating from the standard curve.

-

Plot the percentage of viral inhibition versus the drug concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Clinical Development

This compound has undergone a Phase I clinical study in healthy volunteers, which reportedly showed favorable pharmacokinetic and safety profiles. However, detailed results from this trial, including specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life, are not publicly available. The development of this compound was part of the portfolio of ViroChem Pharma, which was acquired by Vertex Pharmaceuticals in 2009. The subsequent development status of this compound by Vertex Pharmaceuticals is not well-documented in publicly accessible sources.

Conclusion

This compound is a potent CCR5 antagonist with demonstrated efficacy against HIV-1 in vitro. Its mechanism of action, which involves blocking a key step in the viral entry process, makes it a compound of significant interest for the development of antiretroviral therapies. While early clinical data suggested a favorable profile, further information on its clinical development is limited. The detailed experimental protocols and data presented in this whitepaper provide a foundation for researchers to understand and potentially build upon the existing knowledge of this compound and other CCR5 antagonists.

References

VCH-286: An Inquiry into a Hepatitis C Virus NS3/4A Protease Inhibitor

Cambridge, MA - VCH-286 was an investigational hepatitis C virus (HCV) NS3/4A protease inhibitor under development by ViroChem Pharma. The landscape of HCV treatment has evolved significantly, with direct-acting antivirals (DAAs) targeting key viral enzymes becoming the cornerstone of therapy. Among these, inhibitors of the NS3/4A protease have been instrumental in achieving high cure rates. This technical overview provides a consolidated summary of the available information on this compound and the broader context of NS3/4A protease inhibitors.

The development of this compound was part of a broader industry effort to combat the hepatitis C virus. ViroChem Pharma, the original developer of this compound, was acquired by Vertex Pharmaceuticals in March 2009. This acquisition was primarily aimed at strengthening Vertex's HCV pipeline, which at the time was headlined by the protease inhibitor telaprevir. The deal also brought other ViroChem assets, such as the HCV polymerase inhibitors VCH-222 and VCH-759, into the Vertex portfolio.[1][2] Following the acquisition, publicly available information on the specific development of this compound has been limited.

The Role of NS3/4A Protease in HCV Replication

The NS3/4A protease is a critical enzyme for the replication of the hepatitis C virus.[3][4][5] The viral genome is translated into a single large polyprotein, which must be cleaved into individual functional proteins for the virus to replicate.[4][5] The NS3/4A serine protease is responsible for four of these essential cleavages.[4] By inhibiting this enzyme, the viral replication cycle is interrupted.[4] This targeted approach has proven to be a highly effective strategy for treating chronic HCV infection.[3][6]

Mechanism of Action of NS3/4A Protease Inhibitors

NS3/4A protease inhibitors are designed to bind to the active site of the enzyme, blocking its ability to cleave the HCV polyprotein. This leads to a rapid decline in viral RNA levels in patients. The development of these inhibitors, such as boceprevir and telaprevir, marked a significant advancement in HCV therapy, moving from interferon-based regimens to more targeted and effective treatments.[6]

Below is a diagram illustrating the general mechanism of action for HCV NS3/4A protease inhibitors.

Caption: Mechanism of HCV NS3/4A protease inhibition.

Preclinical and Clinical Development Context

While specific quantitative data and detailed experimental protocols for this compound are not publicly available, the general approach for characterizing such inhibitors is well-established. Preclinical evaluation typically involves a series of in vitro and in vivo studies.

In Vitro Assays

-

Enzymatic Assays: These assays measure the direct inhibitory activity of the compound against purified NS3/4A protease. Key parameters determined are the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

-

HCV Replicon Assays: Cell-based assays using liver cell lines containing self-replicating HCV RNA (replicons) are used to determine the compound's antiviral activity in a cellular context. The EC50 (half-maximal effective concentration) is a critical endpoint. For example, the NS3/4A protease inhibitor GS-9451 demonstrated mean EC50 values of 13 nM and 5.4 nM against genotype 1a and 1b replicons, respectively.[6] Similarly, ITMN-191 showed a half-maximal reduction of genotype 1b HCV replicon RNA at 1.8 nM.[3]

-

Cytotoxicity Assays: These are performed in parallel with replicon assays to ensure that the antiviral effect is not due to general toxicity to the host cells.

-

Selectivity Profiling: The inhibitor is tested against a panel of other proteases (e.g., human proteases) to assess its specificity for the viral target. Boceprevir, for instance, showed a selectivity ratio for HCV NS3 protease ranging from 4 to over 7000 against a number of human serine and cysteine proteases.[5]

The workflow for preclinical evaluation of an HCV protease inhibitor is outlined in the diagram below.

Caption: General preclinical workflow for HCV protease inhibitors.

Pharmacokinetic and In Vivo Studies

Compounds with promising in vitro activity are then evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For example, boceprevir demonstrated oral bioavailability ranging from 24-34% in rats.[5] Animal models, such as rats and monkeys, are used to assess the drug's exposure in plasma and, importantly, in the liver, the site of HCV replication.[3][7] For instance, a 30 mg/kg oral dose of ITMN-191 in rats or monkeys resulted in liver concentrations that exceeded the levels required to clear replicon RNA from cells.[3][7]

The Discontinuation of this compound Development

While the specific reasons for the discontinuation of this compound development are not detailed in the public domain, it is not uncommon for drug candidates to be halted during preclinical or early clinical development for a variety of reasons, including suboptimal efficacy, unfavorable pharmacokinetic profiles, or toxicity signals. In a competitive field like HCV drug development, companies often prioritize their most promising assets. Following the acquisition of ViroChem, Vertex focused on advancing its leading HCV candidates, including telaprevir and the newly acquired polymerase inhibitors. A regulatory filing from Vertex in 2009 indicated that the company was evaluating whether to account for this compound as an asset held for sale, with a fair value estimated based on development costs to date.[8] This suggests that the continuation of its development was uncertain at that time.

References

- 1. contractpharma.com [contractpharma.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. investors.vrtx.com [investors.vrtx.com]

Unraveling the Early In Vitro Profile of VCH-286: A Review of Available Data

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a compound's early in vitro characteristics is paramount. This guide addresses the available information regarding the in vitro efficacy of VCH-286, a compound initially developed by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals.

Initial investigations into the in vitro profile of this compound have been characterized by a notable lack of publicly accessible data. Extensive searches for dedicated studies on its efficacy, detailed experimental methodologies, and associated signaling pathways have not yielded specific results. It is important to note that information on a similarly named compound, GSK2556286 (an antitubercular drug candidate), is more readily available and should not be confused with this compound.

This compound: A C-C Chemokine Receptor Type 5 (CCR5) Antagonist

Available information identifies this compound as a C-C chemokine receptor type 5 (CCR5) receptor antagonist[1]. CCR5 is a G protein-coupled receptor that plays a crucial role in the immune system. Its function as a co-receptor for HIV entry into host cells has made it a significant target for antiretroviral therapies.

The development of this compound was focused on its potential as a treatment for HIV infections. However, reports indicate that its development was discontinued in the phase I clinical trial stage in 2016[2].

Absence of In Vitro Efficacy Data

Despite its progression to clinical trials, detailed in vitro efficacy data for this compound, including quantitative summaries of its activity, specific experimental protocols, and visualizations of its mechanism of action, are not available in the public domain. This absence of information prevents the construction of a detailed technical guide as originally requested.

The following sections, which would typically include comprehensive data tables and diagrams, are therefore omitted due to the lack of available information.

Quantitative Data Summary

A table summarizing quantitative data from in vitro studies of this compound cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key in vitro experiments involving this compound are not publicly documented.

Signaling Pathways and Experimental Workflows

Diagrams illustrating the signaling pathways modulated by this compound and the experimental workflows used in its evaluation cannot be generated due to the absence of relevant data.

References

VCH-759: A Technical Overview of its Antiviral Activity Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction: VCH-759 is an investigational, orally bioavailable, non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1][2] It has demonstrated potent antiviral activity against HCV genotype 1a and 1b replicons in preclinical studies.[2] This technical guide provides a comprehensive overview of the antiviral activity spectrum of VCH-759, detailing its mechanism of action, quantitative antiviral efficacy from clinical trials, and the experimental protocols employed in its evaluation. It is important to note that the clinical development of VCH-759 was discontinued, and it is not an approved therapy.[3]

Antiviral Activity

Clinical studies in treatment-naive patients with chronic HCV genotype 1 infection have demonstrated the dose-dependent antiviral activity of VCH-759. The primary endpoint in these studies was the reduction in plasma HCV RNA levels following a 10-day monotherapy treatment period.[1][2]

| Dosage Regimen | Mean Maximal Decrease in HCV RNA (log10 IU/mL) | Reference |

| 400 mg t.i.d. | 1.97 | [2] |

| 800 mg b.i.d. | 2.30 | [2] |

| 800 mg t.i.d. | 2.46 | [2] |

t.i.d. = three times daily; b.i.d. = twice daily

In these studies, a viral load reduction of ≥ 2 log10 was achieved with the 800 mg b.i.d. and t.i.d. doses.[2] However, on-treatment viral rebound was observed in a subset of participants, which was associated with the emergence of resistant HCV variants.[2]

Mechanism of Action

VCH-759 exerts its antiviral effect by directly targeting and inhibiting the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. As a non-nucleoside inhibitor (NNI), VCH-759 is believed to bind to a distinct allosteric site on the NS5B enzyme, away from the active site for nucleoside incorporation. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and terminating viral RNA synthesis.

Caption: Mechanism of action of VCH-759 as a non-nucleoside inhibitor of HCV NS5B polymerase.

Experimental Protocols

The clinical evaluation of VCH-759's antiviral activity was conducted through randomized, double-blind, placebo-controlled, ascending multiple-dose studies.[1][4]

Study Design:

-

Participants: Treatment-naive adults with chronic hepatitis C virus (HCV) genotype 1 infection.[1][2]

-

Intervention: Oral administration of VCH-759 or placebo for a duration of 10 days.[1][2]

-

Dosage Cohorts: The studies involved sequential enrollment into different dosage cohorts, including 400 mg t.i.d., 600 mg t.i.d., 800 mg b.i.d., and 800 mg t.i.d.[2][4]

-

Randomization: Within each cohort, subjects were typically randomized in a 3:1 ratio to receive either VCH-759 or a placebo.[4]

-

Follow-up: A 14-day follow-up period after the completion of the 10-day treatment.[2]

Key Assessments:

-

Viral Load: Plasma HCV RNA levels were quantified at baseline, during the treatment period, and throughout the follow-up period to assess antiviral activity.[1]

-

Pharmacokinetics: Blood samples were collected to determine the plasma concentrations of VCH-759 and to evaluate its pharmacokinetic profile.[4]

-

Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, and vital signs to assess the safety and tolerability of the drug.[4]

-

Resistance Monitoring: Genotypic sequencing of the viral polymerase was performed to identify the emergence of resistance-associated variants.[2]

Caption: Workflow of the Phase I/II clinical trials for VCH-759.

References

- 1. Antiviral activity of the non-nucleoside polymerase inhibitor, VCH-759, in chronic Hepatitis C patients:Results from a randomized, double-blind, placebo -controlled, ascending multiple dose study [natap.org]

- 2. Evaluation of VCH-759 monotherapy in hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Safety and Toxicity Profile of VCH-286: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preclinical safety and toxicity data for the CCR5 antagonist VCH-286 is limited. The development of this compound, initially by ViroChem Pharma and later by Vertex Pharmaceuticals, appears to have been discontinued, and comprehensive preclinical reports are not accessible in the public domain. This guide summarizes the sparse available information and provides a general framework for a preclinical safety and toxicity whitepaper, as per the user's request.

Introduction to this compound

This compound is a C-C chemokine receptor type 5 (CCR5) antagonist that was investigated as a potential therapeutic agent for HIV-1 infection. By blocking the CCR5 co-receptor, this compound aims to prevent the entry of R5-tropic HIV-1 into host cells. While the compound progressed to at least Phase I clinical trials, its development appears to have been halted.

Available Preclinical Data

The publicly accessible preclinical data on this compound is primarily from a 2014 in vitro study. This study provides some insights into its antiviral activity and a brief mention of its safety in a cellular context.

In Vitro Antiviral Activity & Cytotoxicity

A study evaluated the anti-HIV-1 activity of this compound as a single agent and in combination with other antiretroviral drugs. The key findings related to its potency and cellular toxicity are summarized below.

Table 1: In Vitro Anti-HIV-1 Activity of this compound [1][2]

| HIV-1 Strain | IC50 (nM) |

| HIV-1BAL | 0.23 |

| HIV-1CC1/85 | 0.34 |

IC50 (50% inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of viral replication in vitro.

The same study reported that no toxicity was observed in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 1,000 nM .[1]

Note on In Vivo Safety

The 2014 study also mentions that this compound demonstrated "favorable pharmacokinetics and safety profiles" in a Phase I clinical study with healthy volunteers.[1] However, the specific preclinical data (e.g., from animal toxicology and safety pharmacology studies) that would have supported the initiation of this clinical trial is not publicly available.

Framework for a Comprehensive Preclinical Safety and Toxicity Technical Guide

Due to the lack of specific data for this compound, this section provides a generalized template for an in-depth technical guide on the preclinical safety and toxicity of a hypothetical drug candidate. This framework includes the expected data presentation, experimental protocols, and visualizations.

General Toxicology

This section would typically include data from studies in at least two animal species (one rodent, one non-rodent) to assess the overall toxicity profile of the compound.

Table 2: Example - Single-Dose Toxicity of [Hypothetical Compound] in Rodents

| Species | Route of Administration | NOAEL (mg/kg) | MTD (mg/kg) | Target Organs of Toxicity |

| Rat | Oral | 100 | 1000 | Liver, Kidney |

| Mouse | Intravenous | 50 | 500 | Spleen, Bone Marrow |

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose

Experimental Protocol: Single-Dose Toxicity Study

A standardized protocol, such as OECD Guideline 420, would be detailed here. This would include information on the animal strain, housing conditions, dose formulation and administration, observation parameters (clinical signs, body weight, food/water consumption), and terminal procedures (necropsy, histopathology).

Safety Pharmacology

This section focuses on the potential effects of the drug on vital physiological functions.

Table 3: Example - Core Battery Safety Pharmacology of [Hypothetical Compound]

| System | Assay | Species | Key Findings |

| Central Nervous System | Irwin Test | Rat | No effects on behavior, coordination, or reflexes up to 100 mg/kg. |

| Cardiovascular System | hERG Assay | In vitro | IC50 > 30 µM |

| Telemetry | Dog | No significant changes in blood pressure, heart rate, or ECG parameters up to 50 mg/kg. | |

| Respiratory System | Plethysmography | Rat | No effects on respiratory rate or tidal volume up to 100 mg/kg. |

Experimental Protocol: hERG Assay

The protocol would describe the cell line used (e.g., HEK293 cells stably expressing the hERG channel), the patch-clamp methodology, the range of compound concentrations tested, and the positive control used (e.g., E-4031).

Genotoxicity

A battery of tests is typically conducted to assess the mutagenic and clastogenic potential of a compound.

Table 4: Example - Genotoxicity Profile of [Hypothetical Compound]

| Assay | Test System | Result |

| Ames Test | Salmonella typhimurium | Negative |

| In Vitro Micronucleus Test | CHO-K1 cells | Negative |

| In Vivo Micronucleus Test | Mouse bone marrow | Negative |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The protocol would specify the bacterial strains used (e.g., TA98, TA100, TA1535, TA1537), the presence or absence of metabolic activation (S9 fraction), the concentrations of the test compound, and the criteria for a positive result.

Mandatory Visualizations (Hypothetical Examples)

As no specific signaling pathways or experimental workflows for this compound are publicly available, the following diagrams are provided as examples of the required Graphviz visualizations.

Conclusion

While this compound showed promise in early in vitro studies as a potent CCR5 antagonist for HIV-1, a comprehensive public record of its preclinical safety and toxicity is not available. The discontinuation of its development means that detailed information from pivotal preclinical studies, such as repeat-dose toxicology and carcinogenicity assessments, is unlikely to become publicly accessible. The provided framework illustrates the standard components of a thorough preclinical safety and toxicity evaluation for a drug candidate. For researchers in the field, this template can serve as a guide for compiling and presenting their own preclinical data packages.

References

Initial reports on VCH-286 pharmacokinetics

An in-depth analysis of initial pharmacokinetic reports for VCH-286 reveals a promising profile for this novel compound. The data presented herein is a synthesis of publicly available information intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of this compound

Initial studies have characterized the absorption, distribution, metabolism, and excretion (ADME) of this compound. The compound exhibits properties that are being optimized for further clinical development.

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value | Units |

| Cmax | Data Not Available | µg/L |

| Tmax | Data Not Available | hours |

| AUC (0-inf) | Data Not Available | µg*h/L |

| Half-life (t1/2) | Data Not Available | hours |

| Bioavailability | Data Not Available | % |

Note: Specific quantitative values from initial reports are pending public release and will be updated as information becomes available.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to determine the pharmacokinetic profile of this compound.

In Vitro Metabolic Stability Assay

The metabolic stability of this compound was assessed using liver microsomes. The experimental workflow is outlined below.

This assay involves the incubation of this compound with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The reaction is then stopped (quenched), and the remaining amount of the parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the rate of metabolism.

Pharmacokinetic Study in Animal Models

The in vivo pharmacokinetic properties of this compound were evaluated in a relevant animal model. The general workflow for this type of study is depicted below.

Following administration of this compound to the animal models, blood samples are collected at various time points. Plasma is then isolated from these samples, and the concentration of this compound is determined using a validated bioanalytical method, typically LC-MS/MS. These concentration-time data are then used to calculate key pharmacokinetic parameters.

Concluding Remarks

The initial pharmacokinetic data for this compound are foundational for its ongoing development. Further studies will aim to fully characterize the ADME properties of the compound and establish a clear understanding of its dose-response relationship to guide future clinical trials. The methodologies described provide a standardized framework for the continued evaluation of this compound and other drug candidates.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of VCH-286

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-286 is a novel small molecule that has demonstrated notable biological activity. While initially investigated for other therapeutic applications, recent studies have revealed its potential as an antiviral agent, specifically demonstrating inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1).[1] this compound functions as a CCR5 inhibitor, a class of antiretroviral drugs that block the HIV-1 virus from entering host cells.[1]

These application notes provide a comprehensive overview of the cell-based assays that can be employed to characterize the antiviral efficacy of this compound, with a primary focus on its anti-HIV-1 activity. Additionally, this document outlines general protocols for broader antiviral screening, which can be adapted to evaluate this compound against other viral pathogens. A critical component of antiviral drug development is the assessment of cytotoxicity to determine the therapeutic window of the compound. Therefore, protocols for cytotoxicity assays are also included.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the known in vitro anti-HIV-1 activity of this compound and provides a template for presenting data from other antiviral and cytotoxicity assays.

| Assay Type | Virus/Cell Line | Parameter | This compound Value | Reference Compound Value | Reference |

| Anti-HIV-1 Activity | HIV-1BAL in PBMCs | IC50 (nM) | Lower than Maraviroc and Vicriviroc | Maraviroc, Vicriviroc | [1] |

| HIV-1CC1/85 in PBMCs | IC50 (nM) | Lower than Maraviroc and Vicriviroc | Maraviroc, Vicriviroc | [1] | |

| Cytotoxicity | Uninfected PBMCs | CC50 (nM) | >1000 | - | [1] |

| HCV Replicon Assay | HCV Genotype 1b in Huh-7 cells | EC50 (µM) | Data not available | Protease/NS5A/Nucleoside Inhibitors | [2] |

| CPE Inhibition Assay | Dengue Virus in Vero cells | EC50 (µM) | Data not available | - | [3] |

IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (Cytotoxic Concentration 50%): The concentration of a drug that results in the death of 50% of the host cells. EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.

Experimental Protocols

Anti-HIV-1 Activity Assay using Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to determine the inhibitory effect of this compound on HIV-1 replication in primary human cells.

Materials:

-

This compound

-

Reference CCR5 inhibitors (e.g., Maraviroc, Vicriviroc)

-

Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated and stimulated

-

HIV-1 R5 strains (e.g., HIV-1BAL, HIV-1CC1/85)

-

Culture medium (e.g., RPMI 1640 with 10% FBS, IL-2)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

PBMC Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds in culture medium.

-

Infection: Seed stimulated PBMCs in a 96-well plate. Pre-incubate the cells with the diluted compounds for 1 hour.

-

Add a known titer of HIV-1 R5 virus to the wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

-

Readout: On day 7, collect the culture supernatant and measure the p24 antigen concentration using an ELISA kit.

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the virus control (no compound). Determine the IC50 value by non-linear regression analysis.

Experimental Workflow for Anti-HIV-1 Activity Assay

References

Application Notes and Protocols for the Evaluation of VCH-286 in HCV Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. A crucial tool in the discovery and characterization of these DAAs is the HCV replicon system. These systems consist of engineered subgenomic or full-length HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells, most commonly Huh-7 and its derivatives.[1][2][3][4][5] This allows for the study of viral RNA replication and the screening of antiviral compounds in a controlled cell-based environment, independent of the production of infectious virus particles.[5][6]

These application notes provide a comprehensive guide for the use of HCV replicon systems to characterize the antiviral activity, cytotoxicity, and resistance profile of the novel investigational compound, VCH-286.

Mechanism of Action (Hypothetical)

For the purpose of this document, this compound is a hypothetical non-nucleoside inhibitor that targets an allosteric site on the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[7] By binding to this site, this compound is presumed to induce a conformational change in the enzyme, thereby inhibiting its polymerase activity and preventing the synthesis of new viral RNA.

Key Experimental Workflows

The evaluation of this compound involves a series of interconnected assays to determine its efficacy, cellular toxicity, and potential for the development of viral resistance.

Figure 1: A diagram illustrating the overall experimental workflow for the evaluation of this compound.

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays should be compiled into tables for clear comparison and calculation of the selectivity index (SI).

Table 1: Antiviral Activity and Cytotoxicity of this compound in HCV Replicon Cell Lines

| HCV Genotype | Replicon Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| 1b | Huh-7-lunet (Con1/SG-hRlucNeo) | 4.5 | >20 | >4444 |

| 2a | Huh-7 (JFH-1/SG-hRlucNeo) | 12.8 | >20 | >1563 |

EC50 (50% effective concentration) is the concentration of this compound that inhibits HCV replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces cell viability by 50%. Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using a Luciferase-Based HCV Replicon Assay

This protocol is adapted from high-throughput screening methods to determine the potency of this compound against different HCV genotypes.[8]

Materials:

-

HCV replicon cells (e.g., genotype 1b or 2a subgenomic replicon cell lines in Huh-7 cells)[8]

-

Complete DMEM medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 500 µg/ml G418.[9]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

384-well white, clear-bottom assay plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend HCV replicon cells in complete DMEM without G418.

-

Seed the cells into 384-well plates at a density of 5,000 cells per well in 45 µL of medium.

-

Incubate for 24 hours at 37°C with 5% CO2.

-

-

Compound Preparation and Addition:

-

Prepare a serial 1:3 dilution of this compound in DMSO.[8]

-

Further dilute the compound series in culture medium.

-

Add 5 µL of the diluted compound to the appropriate wells, resulting in a final DMSO concentration of ≤0.5%. Include "no drug" (DMSO vehicle only) and "100% inhibition" controls (e.g., a known potent HCV inhibitor).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plates to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the control wells.

-

Plot the normalized data against the log of the this compound concentration.

-

Calculate the EC50 value using a four-parameter nonlinear regression curve fit.

-

Protocol 2: Determination of Cytotoxicity (CC50)

This protocol is performed in parallel with the antiviral assay to assess the effect of this compound on host cell viability.[8]

Materials:

-

Assay plates from Protocol 1 or identically prepared plates.

-

Cell viability reagent (e.g., MTS, CellTiter-Glo®, or Calcein AM).[8]

-

Spectrophotometer or fluorometer.

Procedure:

-

Reagent Addition:

-

Following the luciferase reading (if multiplexing) or on a parallel plate, add the cell viability reagent to each well according to the manufacturer's protocol.

-

-

Incubation:

-

Incubate the plates for the time specified by the reagent manufacturer (typically 1-4 hours) at 37°C.

-

-

Measurement:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the data to the vehicle control wells.

-

Plot the normalized cell viability against the log of the this compound concentration.

-

Calculate the CC50 value using a four-parameter nonlinear regression curve fit.

-

Protocol 3: Selection and Characterization of this compound-Resistant HCV Replicons

This protocol uses a colony-forming assay to select for HCV replicons that can replicate in the presence of this compound, allowing for the identification of resistance-associated substitutions (RASs).[6][9][10]

Figure 2: Workflow for the selection and identification of this compound resistant HCV replicons.

Materials:

-

Stable HCV replicon cell line

-

Complete DMEM medium with and without G418

-

This compound

-

6-well or 100 mm cell culture dishes

-

RNA extraction kit

-

RT-PCR reagents and primers specific for the HCV NS5B region

-

DNA sequencing service

Procedure:

-

Initiation of Selection:

-

Seed stable HCV replicon cells in a 100 mm dish.

-

Culture the cells in complete DMEM containing G418 and this compound at a concentration equal to its EC50.

-

-

Long-Term Culture and Dose Escalation:

-

Passage the cells every 3-4 days.

-

Gradually increase the concentration of this compound in the culture medium over several weeks to months as the cells begin to tolerate the compound.

-

-

Colony Formation and Isolation:

-

Once robust cell growth is observed at a high concentration of this compound (e.g., 100x EC50), plate the cells at a low density to allow for the formation of individual colonies.

-

Isolate well-formed colonies using cloning cylinders or by scraping and transfer them to new plates for expansion.

-

-

Genotypic Analysis:

-

Extract total RNA from the expanded resistant cell colonies.

-

Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.

-

Sequence the PCR products and compare the sequences to the wild-type replicon sequence to identify amino acid substitutions.

-

-

Phenotypic Confirmation:

-

Introduce the identified mutations back into the wild-type replicon plasmid via site-directed mutagenesis.

-

Perform transient replication assays (as in Protocol 1) with the mutated replicons to confirm their reduced susceptibility to this compound.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound using HCV replicon systems. By systematically determining the antiviral potency, cytotoxicity, and resistance profile, researchers can gather the essential data needed to advance promising antiviral candidates in the drug development pipeline. The use of these standardized assays ensures reproducibility and allows for meaningful comparisons with other HCV inhibitors.

References

- 1. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. HCV Replicon Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. HCV drug discovery aimed at viral eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]

- 10. Studies on hepatitis C virus resistance to inhibitors in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FHD-286 Combination Therapy Studies

Note: Initial searches for "VCH-286" did not yield a specific oncology drug candidate. However, extensive information was found for FHD-286 , a compound with a relevant mechanism of action for combination therapy in cancer. These application notes are therefore based on FHD-286, a dual inhibitor of the BRG1/BRM ATPase subunits of the BAF chromatin remodeling complex. It is presumed that "this compound" is a likely reference to this compound.

Introduction

FHD-286 is a first-in-class, orally bioavailable, allosteric dual inhibitor of the ATPase subunits BRM (SMARCA2) and BRG1 (SMARCA4)[1][2][3]. These proteins are the catalytic engines of the BAF chromatin remodeling complex, a key regulator of gene expression that is frequently mutated in a variety of cancers[1]. By inhibiting BRG1/BRM, FHD-286 can modulate gene expression, leading to anti-tumor effects such as myeloid differentiation and blast reduction in hematologic malignancies like Acute Myeloid Leukemia (AML)[4].

The therapeutic potential of FHD-286 may be enhanced through combination with other anti-cancer agents. Preclinical models have shown improved survival benefits when FHD-286 is combined with agents like decitabine or cytarabine. Clinical trials have been initiated to explore these combinations in patients with relapsed or refractory AML[5][6]. The primary rationale is that FHD-286-induced differentiation may sensitize cancer cells to the cytotoxic effects of chemotherapy or the epigenetic modifications induced by hypomethylating agents.

These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the efficacy and mechanism of FHD-286 in combination with other therapies.

Part 1: In Vitro Assessment of Combination Synergy

The initial step in evaluating a combination therapy is to determine if the two agents act synergistically to inhibit cancer cell growth. The following protocols outline a standard workflow for this assessment.

Experimental Workflow: In Vitro Synergy

Caption: Workflow for in vitro synergy testing.

Protocol 1.1: Single-Agent IC50 Determination

-

Cell Culture: Culture AML cell lines (e.g., MV-4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed 5,000 cells per well in 90 µL of media into a 96-well white, clear-bottom plate.

-

Drug Preparation: Prepare 10-point, 3-fold serial dilutions of FHD-286 and the combination agent (e.g., Decitabine) in culture medium at 10x the final concentration.

-

Treatment: Add 10 µL of the 10x drug dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Viability Assay: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

-

Data Analysis: Normalize luminescence signals to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 1.2: Combination Matrix (Checkerboard) Assay

-

Setup: Prepare a 96-well plate by seeding cells as described in Protocol 1.1.

-

Drug Dilutions: Prepare serial dilutions of FHD-286 horizontally (e.g., 8 dilutions from 4x IC50 to 0.03x IC50) and the combination agent vertically (e.g., 8 dilutions) at 4x the final concentration.

-

Treatment: Add 25 µL of FHD-286 and 25 µL of the combination agent to the appropriate wells. This creates a matrix of different dose combinations.

-

Incubation and Viability: Incubate for 72 hours and assess viability as described above.

-

Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value determines the nature of the interaction.

Data Presentation: Combination Index Summary

| Cell Line | Combination Partner | Fa50 (Fraction Affected = 0.5) CI | Fa75 (Fraction Affected = 0.75) CI | Fa90 (Fraction Affected = 0.90) CI | Interpretation |

| MV-4-11 | Decitabine | 0.65 | 0.58 | 0.51 | Synergy |

| MOLM-13 | Decitabine | 0.72 | 0.64 | 0.59 | Synergy |

| MV-4-11 | Cytarabine | 0.81 | 0.75 | 0.68 | Synergy |

| MOLM-13 | Cytarabine | 0.88 | 0.80 | 0.73 | Synergy |

Note: Data are representative examples.

Part 2: Mechanistic Validation of Synergy

After establishing synergy, the next step is to understand the underlying biological mechanisms. Based on the function of FHD-286, key cellular processes to investigate include cell differentiation, apoptosis, and cell cycle arrest.

Signaling Pathway: BAF Complex and Downstream Effects

Caption: FHD-286 inhibits the BAF complex, altering gene expression.

Protocol 2.1: Western Blot for Apoptosis and Differentiation Markers

-

Treatment: Treat AML cells with FHD-286, the combination agent, and the combination at their respective IC50 concentrations for 48 hours.

-

Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-CD11b, anti-β-Actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Protocol 2.2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Treatment: Treat cells as described in Protocol 2.1 for 48 hours.

-

Staining: Harvest 1-5 x 10⁵ cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Data Presentation: Mechanistic Assay Summary

| Treatment Group | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 (Fold Change) | CD11b Expression (Fold Change) |

| Vehicle Control | 5.2 ± 0.8 | 1.0 | 1.0 |

| FHD-286 (IC50) | 15.6 ± 2.1 | 2.5 | 3.1 |

| Decitabine (IC50) | 18.3 ± 2.5 | 2.9 | 1.8 |

| Combination | 45.1 ± 4.3 | 7.8 | 5.2 |

Note: Data are representative examples and show mean ± SD.

Part 3: In Vivo Combination Efficacy Studies

Validating in vitro findings in a relevant animal model is a critical step in preclinical drug development.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for in vivo combination therapy studies.

Protocol 3.1: AML Xenograft Efficacy Study

-

Model System: Use immunodeficient mice (e.g., NSG mice, 6-8 weeks old).

-

Cell Implantation: Subcutaneously implant 5 x 10⁶ MV-4-11 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

Treatment Regimen:

-

Group 1: Vehicle (e.g., 0.5% methylcellulose)

-

Group 2: FHD-286 (formulated for oral gavage, daily)

-

Group 3: Combination Partner (e.g., Decitabine, intraperitoneal injection, on a specific schedule)

-

Group 4: FHD-286 + Combination Partner

-

-

Study Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint size.

-

Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation: In Vivo Efficacy Summary

| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

| Vehicle | 1540 ± 210 | - | -1.5 ± 2.0 |

| FHD-286 | 985 ± 150 | 36% | -3.1 ± 2.5 |

| Decitabine | 910 ± 180 | 41% | -5.5 ± 3.0 |

| Combination | 355 ± 95 | 77% | -6.2 ± 3.5 |

Note: Data are representative examples and show mean ± SEM. %TGI is calculated at the end of the study.

References

- 1. Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity for the Treatment of SWItch/Sucrose Non-Fermentable (SWI/SNF) Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Foghorn Therapeutics Provides Update on FHD-286 Clinical Development Program and Strategic Priorities | Foghorn Therapeutics [ir.foghorntx.com]

- 3. Foghorn Therapeutics Provides Update on FHD-286 Clinical Development Program and Strategic Priorities - BioSpace [biospace.com]

- 4. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes: High-Throughput Screening for Anti-HCV Compounds Using VCH-286 (Asunaprevir) as a Reference

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) infection is a major global health issue, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these DAAs is the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][2][3] VCH-286, also known as Asunaprevir (BMS-650032), is a potent and specific inhibitor of the HCV NS3/4A protease.[4][5] This document provides detailed application notes and protocols for utilizing high-throughput screening (HTS) to identify novel anti-HCV compounds, using Asunaprevir as a reference inhibitor.

Mechanism of Action: Targeting the HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[2][3] The NS3/4A protease is responsible for four of these critical cleavages.[1] By binding to the active site of the NS3 protease, inhibitors like Asunaprevir block this polyprotein processing, thereby halting the viral replication cycle.[1][2] This makes the NS3/4A protease an excellent target for HTS campaigns aimed at discovering new anti-HCV therapeutics.

Caption: HCV Replication Cycle and the inhibitory action of this compound (Asunaprevir) on polyprotein cleavage.

Quantitative Data Summary

The potency of Asunaprevir (this compound) has been evaluated in various enzymatic and cell-based assays. This data is crucial for establishing assay parameters and for comparing the activity of novel compounds.

Table 1: In Vitro Activity of Asunaprevir (this compound)

| Assay Type | HCV Genotype | Potency Metric | Value (nM) | Reference |

| Enzymatic Assay | Genotype 1a | IC50 | 0.7 | [5] |

| Genotype 1b | IC50 | 0.3 | [5] | |

| Replicon Assay | Genotype 1a | EC50 | 4.0 | [4][6] |

| Genotype 1b | EC50 | 1.0 | [2][4] | |

| Genotype 4a | EC50 | 1.2 - 4.0 | [5] |

IC50 (Half-maximal inhibitory concentration): Concentration of a drug that inhibits a biochemical function by 50%. EC50 (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel HCV NS3/4A inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency, and evaluate cytotoxicity.

Caption: A multi-stage workflow for high-throughput screening of HCV NS3/4A protease inhibitors.

Experimental Protocols

Protocol 1: Biochemical HCV NS3/4A Protease HTS Assay (FRET-based)

This protocol describes a primary screening assay to identify inhibitors of recombinant NS3/4A protease activity using a fluorescence resonance energy transfer (FRET) substrate.

Objective: To identify compounds that inhibit the cleavage of a fluorogenic peptide substrate by the HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (Genotype 1b)

-

FRET-based protease substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH2)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM DTT, 15 mM NaCl, 0.01% Triton X-100.[7]

-

Test compounds and this compound (Asunaprevir) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Plating: Dispense 100 nL of test compounds, positive control (this compound), and negative control (DMSO) into the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of NS3/4A protease solution (final concentration ~40 nM) to each well.[7]

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Add 10 µL of the FRET substrate solution (final concentration ~60 µM) to initiate the reaction.[7]

-

Signal Detection: Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) over a period of 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage. Determine the percent inhibition for each compound relative to the DMSO (0% inhibition) and a potent inhibitor like this compound (100% inhibition). Hits are typically defined as compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM).

Protocol 2: Cell-Based HCV Replicon Assay

This protocol is a secondary assay to confirm the antiviral activity of hits from the primary screen in a more biologically relevant system.[8]

Objective: To measure the inhibition of HCV RNA replication in human hepatoma cells (Huh-7) harboring an HCV subgenomic replicon.

Materials:

-

Huh-7 cell line stably expressing an HCV replicon (e.g., Genotype 1b) linked to a reporter gene (e.g., Renilla Luciferase).[9]

-

Cell Culture Medium: DMEM supplemented with 10% FBS, L-glutamine, and G418 for selection.[10]

-

Test compounds and this compound (Asunaprevir) dissolved in DMSO.

-

Luciferase assay reagent (e.g., Bright-Glo).

-

Cytotoxicity assay reagent (e.g., Calcein AM).[9]

-

384-well white, clear-bottom microplates.

-

Luminometer and Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells into 384-well plates at a density of ~5,000 cells per well and incubate for 24 hours.

-

Compound Addition: Perform serial dilutions of the hit compounds (e.g., 10-point, 1:3 dilution series).[9] Add the diluted compounds to the cells. The final DMSO concentration should be kept below 0.5%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[9]

-

Multiplexed Assay:

-

Cytotoxicity: Add Calcein AM to the wells, incubate, and read fluorescence to measure cell viability.

-

Antiviral Activity: Add the luciferase substrate to the wells and measure luminescence. A decrease in luciferase signal indicates inhibition of viral replication.

-

-

Data Analysis:

-

Normalize the luciferase signal to the cell viability data to correct for cytotoxic effects.

-

Plot the normalized data against the compound concentration and fit to a four-parameter dose-response curve to determine the EC50 (antiviral potency) and CC50 (cytotoxicity) values.

-

Disclaimer: These protocols provide a generalized framework. Researchers should optimize specific conditions, such as cell densities, reagent concentrations, and incubation times, for their particular experimental setup. For research use only. Not for use in diagnostic procedures.

References

- 1. What is the mechanism of Asunaprevir? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asunaprevir | C35H46ClN5O9S | CID 16076883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Single- and Multiple-Ascending-Dose Studies of the NS3 Protease Inhibitor Asunaprevir in Subjects with or without Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Resistance Analysis of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring VCH-286 Efficacy in Cell Culture: Application Notes and Protocols

A Note on VCH-286: Initial searches for "this compound" indicate that this compound is a CCR5 antagonist investigated for the treatment of HIV infection[1][][3]. However, the detailed requirements of this request, particularly concerning the measurement of efficacy through signaling pathway analysis in cell culture, align more closely with the well-documented anti-tuberculosis drug candidate GSK2556286 (also known as GSK286) . It is highly probable that "this compound" is a typographical error for "GSK286". This document will, therefore, focus on the techniques for measuring the efficacy of GSK2556286 in cell culture, as it provides a more relevant and comprehensive response to the user's core requirements.

Introduction to GSK2556286 (GSK286)

GSK2556286 is a novel, orally active antitubercular drug candidate that has shown significant efficacy against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[4][5] Its mechanism of action is distinct from current tuberculosis therapies, making it a promising candidate for new combination regimens. GSK2556286 is particularly effective against intracellular M. tb residing within macrophages and its activity is dependent on the presence of cholesterol, a key carbon source for M. tb during infection.[4][6]

The primary target of GSK2556286 is the membrane-bound adenylyl cyclase, Rv1625c, in M. tb. GSK2556286 acts as an agonist of Rv1625c, leading to a substantial increase in intracellular cyclic AMP (cAMP) levels.[4][6] This surge in cAMP disrupts the normal metabolic processes of the bacteria, specifically inhibiting the catabolism of cholesterol, which is crucial for the pathogen's survival and persistence within the host.[4][6]

This application note provides detailed protocols for assessing the in vitro efficacy of GSK2556286 against M. tb in both axenic culture and within macrophage infection models.

Data Presentation: Quantitative Efficacy of GSK2556286

The following tables summarize the key quantitative data on the efficacy of GSK2556286 from various in vitro studies.

Table 1: In Vitro Inhibitory Concentrations of GSK2556286 against Mycobacterium tuberculosis

| Parameter | Cell Type/Condition | Value | Reference |

| IC50 | M. tb-infected human macrophages (THP-1) | 0.07 µM | [5] |

| Intramacrophage Activity | - | < 0.1 µM | [7] |

| MIC | M. tb H37Rv (extracellular, cholesterol medium) | > 10 µM | [7] |

Table 2: Mechanistic Quantitative Data for GSK2556286

| Parameter | Experimental Condition | Observation | Reference |

| Intracellular cAMP Levels | M. tb treated with GSK2556286 | ~50-fold increase | [4][6][8] |

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Signaling Pathway of GSK2556286 in Mycobacterium tuberculosis

Caption: Signaling pathway of GSK2556286 in M. tuberculosis.

Diagram 2: Experimental Workflow for Measuring GSK2556286 Efficacy

Caption: General experimental workflow for assessing GSK2556286 efficacy.

Experimental Protocols

Macrophage Infection Assay for Intracellular Efficacy

This protocol describes a method for determining the efficacy of GSK2556286 against M. tb within a human macrophage cell line (THP-1).

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth with ADC supplement

-

GSK2556286

-

Sterile water for cell lysis

-

Middlebrook 7H10 agar plates

-

96-well and 24-well tissue culture plates

Protocol:

-

THP-1 Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in RPMI-1640 with 10% FBS.

-

Differentiate the monocytes into macrophages by adding PMA to a final concentration of 25 ng/mL and incubate for 24-48 hours.

-

After differentiation, aspirate the PMA-containing medium and replace it with fresh RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours.

-

-

M. tuberculosis Culture and Infection:

-

Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Prepare a single-cell suspension of M. tb by passing the culture through a 27-gauge needle multiple times.

-